molecular formula C7H11BO2S B14076401 (4-Isopropylthiophen-2-yl)boronic acid

(4-Isopropylthiophen-2-yl)boronic acid

Cat. No.: B14076401
M. Wt: 170.04 g/mol
InChI Key: GLQIJOJMLPXEFC-UHFFFAOYSA-N
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Description

(4-Isopropylthiophen-2-yl)boronic acid is an aryl boronic acid derivative where the boronic acid (B(OH)₂) group is attached to a 4-isopropyl-substituted thiophene ring. This structure classifies it as an organoboron compound, specifically a heteroaryl boronic acid. Compounds of this type are primarily valued in synthetic organic chemistry as versatile building blocks for the construction of complex molecules via metal-catalyzed cross-coupling reactions . The most significant application of (4-Isopropylthiophen-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction . In this widely used transformation, the compound acts as a nucleophilic partner, reacting with various organic electrophiles (such as aryl or vinyl halides) in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction is instrumental in creating biaryl systems and conjugated structures, which are common motifs in pharmaceuticals, organic materials, and agrochemicals. The thiophene ring contributes to the electron-richness of the system and can influence the material's electronic properties . Beyond the Suzuki reaction, boronic acids participate in other key transformations, including the Chan-Lam coupling to form carbon-heteroatom (C-N, C-O) bonds . Furthermore, boronic acids have established utility in medicinal chemistry as key pharmacophores in protease inhibitors. Their mechanism involves forming reversible covalent complexes with active-site serine residues, as demonstrated by FDA-approved drugs like the proteasome inhibitor bortezomib . The isopropyl substituent on the thiophene ring can be strategically used to modulate the compound's lipophilicity (LogP), steric bulk, and metabolic stability, allowing researchers to fine-tune the properties of resulting drug candidates . This combination of applications makes (4-Isopropylthiophen-2-yl)boronic acid a valuable reagent for researchers in chemical synthesis, drug discovery, and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H11BO2S

Molecular Weight

170.04 g/mol

IUPAC Name

(4-propan-2-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H11BO2S/c1-5(2)6-3-7(8(9)10)11-4-6/h3-5,9-10H,1-2H3

InChI Key

GLQIJOJMLPXEFC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C(C)C)(O)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Isopropylthiophen 2 Yl Boronic Acid

Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

The boronic acid functional group is a cornerstone of modern organic synthesis, primarily due to its utility in palladium-catalyzed cross-coupling reactions. For (4-Isopropylthiophen-2-yl)boronic acid, this moiety serves as the reactive handle to form new carbon-carbon bonds, enabling the incorporation of the 4-isopropylthiophen-2-yl unit into more complex molecular architectures. The stability, low toxicity, and commercial availability of organoboron compounds have made these reactions, particularly the Suzuki-Miyaura coupling, indispensable tools in academic and industrial research. nih.gov

The Suzuki-Miyaura reaction stands as one of the most versatile and widely practiced transition metal-catalyzed methods for constructing C-C bonds. mdpi.com It involves the coupling of an organoboron reagent, such as (4-Isopropylthiophen-2-yl)boronic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com This reaction is noted for its mild conditions and broad functional group tolerance, making it highly effective for synthesizing complex molecules like biaryls, polyolefins, and styrenes. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step, often considered the rate-determining step of the cycle, forms a new palladium(II) intermediate. libretexts.orgchemrxiv.org The reactivity of the halide typically follows the order I > OTf > Br > Cl. libretexts.org The initial product is a cis-palladium complex, which may rapidly isomerize to the more stable trans-complex. libretexts.orgwikipedia.org

Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium(II) center. chemrxiv.org For this to occur, the boronic acid must first be activated by a base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻). wikipedia.orgorganic-chemistry.org This boronate species then reacts with the palladium(II) intermediate, displacing the halide and forming a new organopalladium(II) complex with both organic partners attached. Recent studies have successfully generated, observed, and characterized previously elusive pre-transmetalation intermediates containing palladium-oxygen-boron linkages. illinois.edu

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center are coupled, forming the desired C-C bond in the product molecule. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org Reductive elimination is an intramolecular process that proceeds from a cis-complex, meaning the trans-complex formed after transmetalation must first isomerize back to the cis configuration. libretexts.org

General Catalytic Cycle of Suzuki-Miyaura Reaction

The transmetalation step is critically influenced by the nature of the organoboron species. The rate of transfer of the organic moiety from boron to palladium depends significantly on the electronic properties of the boron reagent and the reaction conditions.

For thiophene-based boronic acids, the electron-rich nature of the heterocyclic ring can influence the nucleophilicity of the carbon atom attached to boron, thereby affecting the kinetics of the transmetalation step. While direct kinetic studies on (4-Isopropylthiophen-2-yl)boronic acid are not widely reported, investigations into related aryl and heteroaryl boronic acids and esters provide valuable insights. It has been demonstrated that boronic esters can undergo transmetalation directly without prior hydrolysis, and the choice of the diol backbone on the ester can lead to significant rate enhancements. nih.gov For instance, kinetic analyses have shown that certain boronate complexes can accelerate the transmetalation step by over 20 times compared to the corresponding boronic acid. nih.gov This acceleration is attributed to the electronic effects of the ester group, which can modulate the Lewis acidity of the boron center and the stability of the pre-transmetalation intermediates. nih.gov

The table below, adapted from kinetic studies on various boronic esters, illustrates how the structure of the boron reagent can dramatically affect the rate of product formation, a principle that applies to heterocyclic systems like thiophenes.

Interactive Data Table: Relative Rates of Transmetalation for Different Boron Species
Boron SpeciesRelative Rate (k_rel)
Arylboronic Acid1.00
Catechol Boronate Ester5.78
Ethylene Glycol Boronate Ester23.0
Boroxine9.33
α-Hydroxyisobutyrate Boronic Ester0.39

Data derived from studies on 4-fluorophenylboronic acid and its derivatives, illustrating the principle of kinetic influence by the boron moiety. nih.gov

The success and efficiency of the Suzuki-Miyaura coupling of (4-Isopropylthiophen-2-yl)boronic acid depend heavily on the careful selection of the catalyst, ligand, and base. The optimization of these components is crucial for achieving high yields, especially with challenging or sterically hindered substrates. mdpi.comresearchgate.netresearchgate.netsnnu.edu.cn

Catalyst Systems: Palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂ are commonly used. researchgate.netmit.edu Preformed palladium precatalysts, particularly those incorporating bulky phosphine (B1218219) ligands, have shown exceptional activity, allowing reactions to proceed at lower catalyst loadings and milder temperatures. ntnu.no

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective, particularly for coupling heteroarylboronic acids and sterically demanding substrates. mit.edunih.govresearchgate.net These ligands promote the formation of active monoligated palladium(0) species, enhance the rate of oxidative addition, and facilitate reductive elimination. rsc.org N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands due to their strong σ-donating properties. mdpi.com

Bases: The base plays an essential role in activating the boronic acid for transmetalation. organic-chemistry.org Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃). nih.govresearchgate.net The strength and solubility of the base can significantly impact reaction outcomes. For instance, K₃PO₄ is often favored in reactions with sterically hindered substrates or less reactive aryl chlorides. mit.edu Aqueous solutions of bases are frequently used, as water can play a beneficial role in the catalytic cycle. acs.org

The following table summarizes various optimized conditions reported for Suzuki-Miyaura couplings involving thiophene (B33073) boronic acids.

Interactive Data Table: Optimized Conditions for Suzuki-Miyaura Coupling of Thiophene Boronic Acids
Catalyst PrecursorLigandBaseSolventSubstrate TypeYieldReference
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂OThiophene boronic acid / Aryl bromideGood to Excellent nih.gov
Pd(0)Bulky Phosphine (L1)K₂CO₃DioxaneThiophene boronic acid ester / Aryl bromide89-97% nih.gov
XPhos Precatalyst G4(internal)K₃PO₄Dioxane/H₂O(5-formylthiophen-2-yl)boronic acid / Aryl bromideHigh ntnu.no
Pd(OAc)₂RuPhosK₃PO₄n-ButanolHeteroaryl boronic acid / Aryl chlorideGood to Excellent nih.gov
PdCl₂(PPh₃)₂(internal)Na₂CO₃Toluene/EtOH/H₂OPhenylboronic acid / Aryl halide55% (optimized) researchgate.net

In (4-Isopropylthiophen-2-yl)boronic acid, the positions of the functional groups dictate the regioselectivity of the Suzuki-Miyaura coupling. The C-C bond formation occurs exclusively at the 2-position, where the boronic acid is located. The primary point of investigation is the steric effect of the isopropyl group at the adjacent 4-position on the reaction's efficiency.

To overcome such steric challenges, highly active catalyst systems are required. The use of bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) is often crucial. rsc.orgrsc.org These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that is less sterically encumbered, thereby facilitating the coupling of hindered substrates. rsc.org For example, catalyst systems developed for coupling di-ortho-substituted aryl halides with secondary alkylboronic acids have demonstrated the ability to overcome significant steric barriers, a principle directly applicable to substrates like (4-Isopropylthiophen-2-yl)boronic acid. rsc.orgnih.gov The design of ligands that can accommodate bulky substrates is key to achieving high yields in these sterically demanding transformations. researchgate.netnih.gov

A major advantage of the Suzuki-Miyaura cross-coupling is its broad tolerance for a wide range of functional groups on both coupling partners. nih.gov This compatibility minimizes the need for protecting group strategies, streamlining synthetic routes. For reactions involving (4-Isopropylthiophen-2-yl)boronic acid, the coupling partner (the organic halide) can contain numerous functionalities without interfering with the reaction.

Studies have demonstrated successful couplings with aryl halides bearing both electron-donating (e.g., -OCH₃, -NH₂) and electron-withdrawing (e.g., -NO₂, -CN, -CO₂R) groups. nih.govnih.gov The reaction is also compatible with a diverse array of heterocyclic structures. mit.edu However, certain functional groups can pose challenges. For instance, unprotected acidic protons, such as those in phenols and some N-H containing heterocycles, can sometimes inhibit the reaction. mit.edu Similarly, unprotected thiol (-SH) groups are generally not tolerated as they can poison the palladium catalyst. researchgate.net Despite these limitations, modern catalyst systems have expanded the scope significantly, allowing for the coupling of substrates with previously incompatible functionalities. nih.gov

Interactive Data Table: Functional Group Tolerance in Suzuki-Miyaura Couplings
Functional Group on Coupling PartnerCompatibilityTypical ConditionsReference
Methoxy (-OCH₃)HighPd(0)/Bulky Phosphine, K₂CO₃ nih.gov
Nitro (-NO₂)HighPd-precatalyst, K₃PO₄ nih.gov
Amine (-NH₂)Moderate to HighPd-precatalyst, K₃PO₄ nih.gov
Ester (-CO₂R)HighStandard conditions nih.gov
Aldehyde (-CHO)HighXPhos precatalysts ntnu.no
Ketone (-COR)HighStandard conditions mdpi.com
Cyano (-CN)HighPd(OAc)₂/RuPhos nih.gov
Thiol (-SH)Low (unprotected)Catalyst poisoning observed researchgate.net

Other Metal-Catalyzed Coupling Reactions

Beyond the well-established Suzuki-Miyaura coupling, (4-Isopropylthiophen-2-yl)boronic acid is a versatile substrate for a variety of other metal-catalyzed cross-coupling reactions, enabling the formation of diverse chemical bonds under specific catalytic conditions.

Liebeskind-Srogl Thiol Ester-Boronic Acid Coupling

The Liebeskind-Srogl coupling provides a powerful and mechanistically distinct method for the formation of carbon-carbon bonds, specifically for the synthesis of ketones from the reaction of a thiol ester and a boronic acid. wikipedia.orgdbpedia.orgthieme-connect.de This reaction is particularly valuable as it proceeds under neutral, non-basic conditions, which is advantageous for substrates sensitive to bases. thieme-connect.deorganic-chemistry.org The catalytic system typically involves a palladium(0) complex and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a key mediator. wikipedia.orgacs.orgrsc.org

The proposed mechanism involves the copper(I) salt playing a dual role. It is believed to facilitate the cleavage of the carbon-sulfur bond of the thiol ester and also activate the boronic acid. thieme-connect.de For a substrate like (4-Isopropylthiophen-2-yl)boronic acid, this reaction would allow for the direct coupling with a variety of acyl thiol esters to produce the corresponding (4-isopropylthiophen-2-yl) ketones. The mild conditions and tolerance of various functional groups make this a highly relevant transformation. researchgate.net

Table 1: Key Features of the Liebeskind-Srogl Coupling

FeatureDescriptionReference
Reaction Type Cross-coupling of a thiol ester with a boronic acid to form a ketone. wikipedia.org
Catalyst Typically a Palladium(0) complex (e.g., Pd₂(dba)₃). organic-chemistry.org
Co-catalyst/Mediator Stoichiometric Copper(I) carboxylate (e.g., CuTC). acs.orgrsc.org
Key Condition Neutral, non-basic reaction environment. thieme-connect.de
Product Ketone, with the boronic acid aryl group attached to the carbonyl. researchgate.net

This methodology represents a significant synthetic tool, enabling the incorporation of the 4-isopropylthiophene moiety into more complex ketone-containing structures that might be inaccessible through traditional methods that require harsh basic conditions. thieme-connect.deresearchgate.net

Chan-Lam-Evans Coupling for C-Heteroatom Bond Formation

The Chan-Lam-Evans (CLE) coupling, also referred to as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds by coupling boronic acids with amines, alcohols, or thiols. organic-chemistry.orgwikipedia.orgnih.gov This reaction is highly attractive due to its operational simplicity, often being carried out in the presence of air at room temperature. organic-chemistry.orgwikipedia.org The process typically uses a copper(II) salt, such as Cu(OAc)₂, as the catalyst. rsc.org

For (4-Isopropylthiophen-2-yl)boronic acid, the CLE coupling opens pathways to synthesize a range of derivatives:

C-N Bond Formation: Reaction with primary or secondary amines would yield N-substituted (4-isopropylthiophen-2-yl)amines. organic-chemistry.orgyoutube.com

C-O Bond Formation: Coupling with phenols or alcohols would produce the corresponding aryl or alkyl ethers. wikipedia.org

C-S Bond Formation: Reaction with thiols allows for the synthesis of thioethers. rsc.orgacs.org

The mechanism is believed to involve a copper(III) intermediate which, after formation, undergoes reductive elimination to yield the desired product and a copper(I) species. organic-chemistry.orgwikipedia.org Atmospheric oxygen often plays a role in re-oxidizing the copper(I) back to the active copper(II) catalyst, thus completing the catalytic cycle. youtube.com The versatility of this reaction makes it a cornerstone for introducing the 4-isopropylthiophene scaffold onto molecules containing N-H, O-H, or S-H bonds. researchgate.net

Table 2: Applications of Chan-Lam-Evans Coupling with Arylboronic Acids

Bond FormedCoupling PartnerTypical ProductReference
C-NAmines, Amides, ImidesAryl Amines, etc. organic-chemistry.orgnih.gov
C-OAlcohols, PhenolsAryl Ethers wikipedia.org
C-SThiolsAryl Thioethers acs.org
Potential for Negishi-Type or Sonogashira-Type Interactions via Transmetalation

While (4-Isopropylthiophen-2-yl)boronic acid is not a direct participant in the canonical Negishi or Sonogashira reactions, its organoboron functionality allows it to engage in related pathways through the crucial step of transmetalation. researchgate.netrsc.org Transmetalation is the transfer of an organic group from one metal to another and is a fundamental step in many cross-coupling cycles. researchgate.netnih.gov

Negishi-Type Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net It is conceivable that (4-Isopropylthiophen-2-yl)boronic acid could be converted in situ to the corresponding organozinc species. This transmetalation from boron to zinc would generate a reagent capable of participating in a subsequent Negishi cross-coupling, thereby expanding the synthetic utility of the parent boronic acid to reactions where organozinc reagents are preferred. mdpi.com

Sonogashira-Type Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. mdpi.comresearchgate.net Recent studies have explored variations where boronic acids are used in place of organic halides. mdpi.comnih.gov The mechanism in these cases can involve a transmetalation step where the aryl group from the boronic acid is transferred to the copper or palladium center before coupling with the alkyne. mdpi.comnih.gov Therefore, (4-Isopropylthiophen-2-yl)boronic acid could potentially be used in Sonogashira-type reactions to synthesize 2-alkynyl-4-isopropylthiophenes, which are valuable building blocks in materials science and medicinal chemistry. researchgate.net

Side Reactions and Stability Considerations

The utility of (4-Isopropylthiophen-2-yl)boronic acid in synthesis is moderated by its inherent stability and propensity to undergo undesired side reactions, most notably protodeboronation and oxidation. Understanding these pathways is critical for optimizing reaction conditions and ensuring proper handling and storage.

Protodeboronation Pathways and Mitigation Strategies

Protodeboronation is a common side reaction for many organoboronic acids, wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.orgnih.gov This process is particularly relevant for heteroarylboronic acids, including thiophene derivatives, and can significantly lower the yield of the desired cross-coupling product. researchgate.net The rate and mechanism of protodeboronation are highly dependent on the reaction conditions, especially pH. wikipedia.orgnih.gov For thiophene boronic acids, protodeboronation is often accelerated under basic conditions (pH > 10), which are typical for many Suzuki-Miyaura couplings. researchgate.net

Several mechanistic pathways for protodeboronation have been identified, often influenced by the electronic nature of the aryl group and the speciation of the boronic acid in solution. wikipedia.orgnih.gov

Mitigation Strategies:

Anhydrous Conditions: Performing cross-coupling reactions under anhydrous conditions can suppress protodeboronation pathways that require water as a proton source. illinois.edu

Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond. wikipedia.orgnih.gov MIDA boronates, in particular, are air-stable solids that slowly release the free boronic acid under the basic conditions of the coupling reaction, keeping its instantaneous concentration low and minimizing the competing protodeboronation. nih.gov

Catalyst and Base Selection: Employing highly active catalyst systems that promote rapid cross-coupling can ensure that the desired reaction outcompetes the slower protodeboronation. researchgate.netnih.gov The choice of base is also critical, as different bases can influence the rate of both the productive coupling and the undesired side reaction. nih.gov

Table 3: Strategies to Minimize Protodeboronation

StrategyPrincipleReference
Use of Boronate Esters (e.g., MIDA) Slow release of the boronic acid keeps its concentration low, disfavoring the side reaction. wikipedia.orgnih.gov
Highly Active Catalysts A fast rate of cross-coupling kinetically outcompetes the rate of protodeboronation. researchgate.net
Anhydrous Conditions Removes the proton source (water) required for the hydrolytic cleavage of the C-B bond. illinois.edu
pH Control Avoiding strongly basic conditions where certain protodeboronation pathways are accelerated. researchgate.netnih.gov

Oxidative Stability and Handling Considerations

Boronic acids are susceptible to oxidative degradation, where the C-B bond is cleaved to form an alcohol (or phenol) and boric acid. pnas.org This oxidative deboronation can be initiated by various oxidants, including atmospheric oxygen and reactive oxygen species, and can impact the purity and reactivity of the compound over time. digitellinc.comnih.gov The stability of boronic acids is influenced by electronic and steric factors. researchgate.net

For (4-Isopropylthiophen-2-yl)boronic acid, proper handling and storage are essential to maintain its integrity.

Handling and Storage Recommendations:

Inert Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon. nih.gov

Low Temperature: Storage at reduced temperatures can slow the rate of decomposition.

Protection from Light: As with many organic compounds, protection from light is advisable to prevent photochemical degradation pathways.

Use of Stable Derivatives: For long-term storage or for applications in biological systems where oxidative stress is a concern, converting the boronic acid to a more stable form, like a boralactone or other ester, can significantly enhance its stability. pnas.orgdigitellinc.comnih.gov

The inherent instability of boronic acids necessitates careful handling to ensure reproducible results in synthetic applications. nih.govdigitellinc.com Freshly purified or recently purchased material is often preferred for sensitive coupling reactions to minimize the impact of decomposition products.

Lewis Acidity and Interactions with Nucleophiles

The chemical reactivity of (4-Isopropylthiophen-2-yl)boronic acid is fundamentally governed by the electronic nature of its boron center. Like other organoboronic acids, it functions as a Lewis acid, a characteristic that dictates its interactions with a wide array of nucleophiles. nih.govresearchgate.net

The Lewis acidity arises from the boron atom's electronic configuration. In its ground state, the boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. rsc.orgresearchgate.net This empty orbital can readily accept a pair of electrons from a Lewis base, or nucleophile. rsc.orgspringernature.comlibretexts.org This interaction leads to the formation of a new covalent bond and a change in the boron's hybridization from sp² to sp³, resulting in a more stable, tetrahedral boronate species. rsc.orgresearchgate.net

The interaction with nucleophiles is a cornerstone of boronic acid chemistry. This reactivity is not merely a theoretical concept but has practical implications in synthesis and materials science. rsc.org The general reaction involves the donation of an electron pair from a nucleophile to the vacant p-orbital of the boron atom, forming a coordinate covalent bond and a tetrahedral adduct. researchgate.net

Table 1: Common Nucleophiles and Their Interaction with Boronic Acids This table provides illustrative examples of common nucleophiles and the typical adducts or products formed upon reaction with a generic boronic acid center (R-B(OH)₂).

Nucleophile Formula Type of Interaction Resulting Boron Species
Hydroxide Ion OH⁻ Lewis acid-base adduct formation Tetrahedral boronate anion [R-B(OH)₃]⁻
Water H₂O Lewis acid-base adduct formation Hydrated boronic acid / Tetrahedral boronate
Alcohols (e.g., Methanol) CH₃OH Esterification Boronic ester [R-B(OCH₃)₂]
Vicinal Diols (e.g., Ethylene Glycol) HO(CH₂)₂OH Reversible cyclic esterification Cyclic boronate ester
Amines (e.g., Ammonia) NH₃ Lewis acid-base adduct formation Amine-borane adduct [R-B(OH)₂-NH₃]

A particularly well-documented interaction of boronic acids is their reversible covalent bonding with vicinal-diols, such as those found in saccharides. nih.govnih.gov This reaction forms a five- or six-membered cyclic boronate ester. rsc.org The formation of these esters is an equilibrium process, and the stability of the resulting complex is dependent on several factors, including the pH of the solution and the specific structure and stereochemistry of the diol. nih.govnih.gov For instance, the binding affinity often varies between different sugars. nih.gov This selective reactivity is the basis for the use of boronic acids in sensors for saccharides and other biological molecules. springernature.comnih.gov Studies have shown that the boronate esters formed are typically more acidic (as Lewis acids) than the parent boronic acid. nih.gov

Table 2: Illustrative Binding Constants for Phenylboronic Acid with Various Diols This table presents example data from literature on a different arylboronic acid to demonstrate the principle of differential binding with various diols. The binding constant (Kb) indicates the affinity of the boronic acid for the diol. Data is for illustrative purposes only and does not represent (4-Isopropylthiophen-2-yl)boronic acid.

Diol Binding Constant (Kb) in M⁻¹
Glucose 21.1
Fructose 455

The interaction is not limited to oxygen-based nucleophiles. Nitrogen-containing compounds can also act as Lewis bases, forming adducts with the boron center. rsc.org The ability of (4-Isopropylthiophen-2-yl)boronic acid to engage in these Lewis acid-base interactions is central to its role in various chemical transformations, including its prominent use in cross-coupling reactions.

Applications of 4 Isopropylthiophen 2 Yl Boronic Acid in Advanced Materials and Organic Synthesis

Building Blocks for Conjugated Polymers and Oligomers

The π-rich thiophene (B33073) core of (4-Isopropylthiophen-2-yl)boronic acid makes it an ideal monomer for the synthesis of conjugated polymers and oligomers. These materials are at the forefront of research in organic electronics due to their potential to be lightweight, flexible, and solution-processable.

Polythiophene Derivatives for Organic Electronics and Optoelectronics

Polythiophene derivatives are a significant class of conducting polymers with wide-ranging applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The incorporation of the 4-isopropylthiophen-2-yl moiety into the polymer backbone can significantly influence the material's properties. The isopropyl group, being a bulky alkyl substituent, can enhance the solubility of the resulting polymers in common organic solvents, which is a crucial factor for device fabrication via solution-based techniques such as spin-coating and printing.

Synthesis of π-Conjugated Systems via Suzuki Polycondensation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application in polymerization, known as Suzuki Polycondensation, is a cornerstone of conjugated polymer synthesis. rsc.org In this context, (4-Isopropylthiophen-2-yl)boronic acid serves as a key monomer. The boronic acid functionality readily participates in the catalytic cycle with a palladium catalyst and a suitable organohalide comonomer, typically a dibromo- or diiodo-aromatic compound.

This polymerization method is favored for its tolerance of a wide range of functional groups, mild reaction conditions, and the generation of non-toxic byproducts. researchgate.net The general scheme for the Suzuki polycondensation involving (4-Isopropylthiophen-2-yl)boronic acid is depicted below:

Where Ar represents an aromatic or heteroaromatic core.

The choice of the comonomer (Ar) is crucial in tuning the electronic and optical properties of the resulting π-conjugated system. By pairing the electron-rich isopropylthiophene unit with electron-deficient aromatic systems, donor-acceptor copolymers can be synthesized. These materials often exhibit tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for applications in organic solar cells and other optoelectronic devices.

Integration into Sensor Architectures

The inherent properties of conjugated polymers, such as their responsiveness to external stimuli, make them excellent candidates for chemical and biological sensors. While specific sensor applications utilizing polymers derived from (4-Isopropylthiophen-2-yl)boronic acid are not widely reported, the foundational principles suggest their potential. The boronic acid group itself is a well-known recognition element for diols, including saccharides. Although in the context of a polymerized backbone this functionality is consumed, the resulting polymer can be designed to interact with various analytes.

For instance, the π-conjugated backbone can facilitate fluorescence or colorimetric changes upon binding of an analyte. The incorporation of specific recognition sites into the polymer structure, either on the thiophene ring or the comonomer, could lead to sensors for ions, small molecules, or biomacromolecules. The isopropyl group could further enhance sensor performance by influencing the polymer's morphology and creating pockets for analyte binding.

Precursors in Medicinal Chemistry and Pharmaceutical Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. nih.gov The ability to functionalize this core structure with precision is therefore of high interest to pharmaceutical researchers. (4-Isopropylthiophen-2-yl)boronic acid provides a valuable tool for introducing the 4-isopropylthiophen-2-yl moiety into potential drug candidates.

Synthesis of Heterocyclic Drug Candidates

The Suzuki-Miyaura cross-coupling reaction is a key transformation in modern drug discovery, enabling the efficient synthesis of complex molecules. nih.gov (4-Isopropylthiophen-2-yl)boronic acid can be coupled with a variety of halogenated heterocyclic compounds to generate novel drug candidates. This approach allows for the modular construction of molecules, facilitating the exploration of structure-activity relationships (SAR).

Table 1: Potential Heterocyclic Scaffolds for Suzuki Coupling with (4-Isopropylthiophen-2-yl)boronic acid

Heterocyclic CorePotential Therapeutic Area
PyridineCNS disorders, Oncology
PyrimidineOncology, Antiviral
IndoleOncology, Anti-inflammatory
QuinolineAntimalarial, Antibacterial
ThiazoleAntibacterial, Anti-inflammatory

This table is illustrative of the potential applications and is not based on specific reported examples for this particular boronic acid.

Development of Boron-Containing Bioactive Molecules as Intermediates

Beyond its role in forming C-C bonds, the boronic acid functional group itself has significant implications in medicinal chemistry. Boron-containing compounds are a growing class of pharmaceuticals, with approved drugs for the treatment of cancer and infections. researchgate.netmdpi.com While (4-Isopropylthiophen-2-yl)boronic acid would typically be used as an intermediate where the boronic acid is replaced, there is also the potential to incorporate the boronic acid functionality into the final bioactive molecule.

Boronic acids can act as transition-state analogs to inhibit serine proteases, a class of enzymes implicated in a wide range of diseases. nih.gov The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. In such a scenario, the isopropylthiophene part of the molecule would serve to anchor the compound in the binding pocket and contribute to its selectivity and potency.

The development of such boron-containing bioactive molecules requires careful design to balance the reactivity of the boronic acid with the desired pharmacokinetic and pharmacodynamic properties.

Role as a Versatile Synthon for Complex Molecular Architectures

The utility of boronic acids as fundamental building blocks in organic synthesis is well-established, primarily due to their stability, low toxicity, and reactivity in a wide array of chemical transformations. (4-Isopropylthiophen-2-yl)boronic acid, in particular, serves as a versatile synthon, enabling the introduction of the 4-isopropylthiophen-2-yl moiety into larger, more complex molecular structures. This is of significant interest in the development of organic electronic materials and pharmaceuticals, where the thiophene core is a common structural motif.

The primary application of this compound as a synthon is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the thiophene ring of the boronic acid and various aryl, heteroaryl, or vinyl halides and triflates. The isopropyl group at the 4-position of the thiophene ring can influence the electronic properties and solubility of the resulting coupled products, which is a critical consideration in the design of functional organic materials.

Key Research Findings on Thiophene Boronic Acids in Synthesis:

Application AreaReaction TypeResulting StructuresSignificance
Organic ElectronicsSuzuki-Miyaura CouplingConjugated Polymers, OligomersTuning of optoelectronic properties for devices like OLEDs and OPVs.
Medicinal ChemistrySuzuki-Miyaura CouplingBiologically Active HeterocyclesSynthesis of potential therapeutic agents with modified pharmacokinetic profiles.
AgrochemicalsC-C Bond FormationNovel Pesticides and HerbicidesIntroduction of the thiophene moiety to enhance biological activity.

The ability to precisely introduce the 4-isopropylthiophen-2-yl group allows chemists to systematically modify the architecture of target molecules, thereby fine-tuning their physical, chemical, and biological properties. This makes (4-Isopropylthiophen-2-yl)boronic acid a valuable tool in the rational design of complex molecular systems.

Applications in Catalysis and Reagent Design

Beyond its role as a structural component, (4-Isopropylthiophen-2-yl)boronic acid and its derivatives are finding applications in the field of catalysis, both as precursors to sophisticated catalyst ligands and potentially as catalysts in their own right.

Asymmetric Synthesis and Catalyst Ligand Precursors

In the realm of asymmetric synthesis, where the selective formation of one enantiomer of a chiral molecule is paramount, the design of effective chiral ligands is crucial. While direct applications of (4-Isopropylthiophen-2-yl)boronic acid in asymmetric catalysis are not yet widely reported, its structure is amenable to modification for the creation of novel chiral ligands. The thiophene ring can be further functionalized to incorporate chiral auxiliaries or coordinating groups that can then bind to a metal center, creating a chiral catalytic environment.

The general strategy involves converting the boronic acid into other functional groups or using it as a handle to attach the thiophene moiety to a known chiral scaffold. For instance, the thiophene unit can be incorporated into bidentate or pincer-type ligands, which are widely used in transition-metal catalysis. The steric bulk of the isopropyl group can play a role in creating a specific chiral pocket around the metal center, potentially influencing the enantioselectivity of the catalyzed reaction.

Potential Ligand Types Derived from Thiophene Boronic Acids:

Ligand ClassPotential Metal CoordinationTargeted Asymmetric Reactions
Chiral Phosphine (B1218219) LigandsPalladium, Rhodium, RutheniumHydrogenation, C-C Coupling
Chiral N-Heterocyclic Carbene (NHC) LigandsRuthenium, Iridium, CopperMetathesis, Conjugate Addition
Chiral Bidentate N,N-LigandsCopper, Palladium, IridiumAllylic Alkylation, Cyclopropanation

The development of new ligands derived from (4-Isopropylthiophen-2-yl)boronic acid represents a promising avenue for expanding the toolbox of asymmetric catalysis.

Activation of Organic Substrates in Acid Catalysis

Boronic acids are known to act as mild Lewis acids and can catalyze a variety of organic transformations through the activation of substrates containing hydroxyl or carbonyl groups. This catalytic activity stems from the ability of the boron atom to form reversible covalent bonds with diols or other bidentate Lewis bases, or to coordinate to a single Lewis basic site, thereby activating the substrate towards nucleophilic attack.

While specific studies detailing the use of (4-Isopropylthiophen-2-yl)boronic acid as an acid catalyst are limited, the principles of boronic acid catalysis can be extended to this compound. The electron-rich nature of the thiophene ring, modified by the electron-donating isopropyl group, could modulate the Lewis acidity of the boron center. This modulation may offer unique reactivity or selectivity in certain catalytic applications compared to simple arylboronic acids.

Potential applications in this area include the catalysis of condensation reactions, such as esterifications and aminations, as well as the activation of carbonyl compounds for additions and reductions. The ability to perform these reactions under mild, metal-free conditions is a significant advantage of boronic acid catalysis, aligning with the principles of green chemistry. Further research is needed to fully explore the catalytic potential of (4-Isopropylthiophen-2-yl)boronic acid in the activation of organic substrates.

Future Research Directions and Outlook for 4 Isopropylthiophen 2 Yl Boronic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiophene-based boronic acids can be challenging, often contending with issues like deboronation under certain reaction conditions. nih.gov Future research will likely focus on developing more robust and environmentally benign synthetic pathways to (4-Isopropylthiophen-2-yl)boronic acid. A key area of investigation will be the evolution of current manufacturing routes, which have been refined for similar complex building blocks, to improve efficiency and scalability. researchgate.net This includes the optimization of crystallization procedures to ensure the stability of the final product, preventing issues such as trimerization to boroxines upon drying. researchgate.net

Furthermore, the development of sustainable synthetic strategies will be paramount. This could involve exploring greener solvent systems, milder reaction conditions, and the use of more abundant and less toxic catalysts. Methodologies that have proven successful for other heterocyclic boronic acids, such as regioselective halogen-metal exchange followed by borylation, could be adapted and optimized for the synthesis of (4-Isopropylthiophen-2-yl)boronic acid. researchgate.net The goal will be to create a synthetic route that is not only high-yielding and cost-effective but also aligns with the principles of green chemistry.

Exploration of New Catalytic Applications Beyond Traditional Cross-Couplings

While (4-Isopropylthiophen-2-yl)boronic acid is a prime candidate for traditional palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, future research will undoubtedly delve into its potential in a broader range of catalytic applications. researchgate.netnih.gov The steric hindrance provided by the isopropyl group could lead to unique selectivity and reactivity profiles in various chemical transformations.

Exploration into mechanistically novel ketone synthesis methodologies, potentially avoiding the use of bases which can be problematic for some substrates, is a promising avenue. organic-chemistry.org Additionally, its use in nickel-catalyzed cross-coupling reactions for the synthesis of diarylsulfides presents another area of interest, offering a milder and more cost-effective alternative to palladium-based systems. rsc.org Research into its utility in other modern catalytic reactions, such as C-H activation and photoredox catalysis, could unlock new synthetic pathways to complex molecules.

Integration into Multifunctional Materials and Devices

The incorporation of thiophene (B33073) and boron moieties into conjugated materials has been shown to yield desirable photophysical and redox characteristics. rsc.orgscispace.comresearchgate.net (4-Isopropylthiophen-2-yl)boronic acid is an excellent building block for the synthesis of novel organic electronic materials. The isopropyl group can enhance solubility and influence the solid-state packing of resulting polymers and small molecules, which are critical parameters for applications in organic electronics.

Future research will likely focus on the synthesis of thiophene-containing conjugated polymers using this boronic acid derivative through techniques like Suzuki polycondensation. researchgate.netnih.govrsc.org The resulting materials could be investigated for their potential in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. rsc.orgscispace.comresearchgate.net The strong Lewis acidic character of the borane (B79455) could also be exploited to create materials with unique sensing capabilities. rsc.orgscispace.comresearchgate.net

Potential Application AreaKey Properties Conferred by (4-Isopropylthiophen-2-yl)boronic acid
Organic Electronics (OLEDs, OPVs) Enhanced solubility, controlled solid-state packing, desirable photophysical and redox properties. rsc.orgscispace.comresearchgate.net
Chemical Sensors Lewis acidic character for analyte interaction, potential for fluorescence quenching or enhancement. rsc.orgscispace.comresearchgate.net
Conjugated Polymers High molecular weight polymers with tailored optoelectronic properties. researchgate.netnih.govrsc.org

Advanced Computational Design for Targeted Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future development and application of (4-Isopropylthiophen-2-yl)boronic acid. researchgate.netnih.gov DFT studies can provide valuable insights into the structural, optical, and electronic properties of molecules containing this building block. researchgate.netnih.gov This theoretical understanding can help in the rational design of new materials with optimized properties for specific applications, such as tuning the HOMO/LUMO energy levels for efficient charge transfer in organic solar cells. researchgate.netnih.gov

Furthermore, computational methods can be employed to predict the reactivity of (4-Isopropylthiophen-2-yl)boronic acid in various chemical reactions, aiding in the development of new synthetic methodologies and the optimization of existing ones. nih.govrsc.orgrroij.comrroij.com By modeling reaction pathways and transition states, researchers can identify the most promising conditions for achieving high yields and selectivities. This synergy between computational and experimental chemistry will accelerate the discovery of novel applications for this versatile compound.

Exploiting the Thiophene-Isopropyl Boronic Acid Motif for Advanced Functional Molecules

The unique structural features of (4-Isopropylthiophen-2-yl)boronic acid make it an attractive scaffold for the synthesis of advanced functional molecules with potential applications in medicinal chemistry and materials science. The thiophene core is a common motif in many biologically active compounds, and the boronic acid group can act as a key pharmacophore or a handle for further functionalization. nih.gov

Q & A

What are the common synthetic routes and optimization strategies for arylboronic acids like (4-Isopropylthiophen-2-yl)boronic acid?

Arylboronic acids are typically synthesized via Miyaura borylation, where palladium catalysts mediate cross-coupling between aryl halides and bis(pinacolato)diboron. Optimization strategies include:

  • Prodrug approaches : Synthesizing boronic esters (e.g., pinacol esters) first to improve stability and purification .
  • Automated MS analysis : Rapid screening of building blocks and reaction conditions in multicomponent reactions to navigate boronic acid chemical space .
  • Functional group compatibility : Adjusting reaction conditions (e.g., temperature, ligand choice) to accommodate steric hindrance from substituents like the isopropyl group in thiophene derivatives .

How can researchers characterize the purity and structural integrity of (4-Isopropylthiophen-2-yl)boronic acid?

Key methods include:

  • HPLC with post-column derivatization : Using rhodamine-based receptors to isolate and quantify boronic acids via diol-binding specificity .
  • LC-MS/MS in MRM mode : Detecting underivatized boronic acids at ppm-level sensitivity, validated for linearity, accuracy, and robustness per ICH guidelines .
  • Thermogravimetric analysis (TGA) : Assessing thermal stability and degradation pathways, critical for applications in flame retardancy or high-temperature reactions .

What role does (4-Isopropylthiophen-2-yl)boronic acid play in drug discovery and therapeutic applications?

Boronic acids are used as:

  • Proteasome inhibitors : Mimicking peptide aldehydes to form reversible covalent bonds with catalytic threonine residues (e.g., Bortezomib) .
  • Tubulin polymerization inhibitors : Structural analogs like cis-stilbene derivatives with boronic acid substituents show IC50 values of 0.48–2.1 µM against cancer cell lines .
  • Bioisosteres : Replacing carboxylic acids to enhance pharmacokinetics (e.g., improved membrane permeability) .

How can structure-activity relationship (SAR) studies guide the design of boronic acid-based therapeutics?

SAR strategies include:

  • Substituent positioning : Introducing boronic acids at positions mimicking natural ligands (e.g., hydroxyl groups in combretastatin A-4 analogs) to retain target affinity .
  • Electrophilicity modulation : Balancing reversible covalent binding (e.g., with proteases) and off-target reactivity through steric or electronic tuning .
  • Comparative assays : Testing boronic acids against carboxylic acid analogs to validate bioisosteric efficacy (e.g., compound 13c vs. 17 in tubulin inhibition) .

What experimental methods are used to study boronic acid-diol binding kinetics under physiological conditions?

  • Stopped-flow fluorescence : Measures kon values (e.g., D-fructose binds ~20x faster than D-glucose) and correlates kinetic trends with thermodynamic affinities .
  • Photochemical switching : Azobenzene-boronic acid conjugates enable real-time "catch and release" of diols using visible light, with E→Z isomerization enhancing binding 20-fold .
  • Competition assays : Quantify binding specificity using fluorescent probes (e.g., anthrylboronic acids for bacterial surface glycans) .

How does the structural modification of boronic acids influence their thermal stability for material science applications?

  • Functional group effects : Electron-withdrawing groups (e.g., halogens) lower thermal stability, while alkyl groups (e.g., isopropyl) enhance decomposition resistance .
  • Degradation pathways : Aromatic boronic acids decompose via boroxine formation (~300°C), while aliphatic analogs show lower onset temperatures .

What computational approaches support the rational design of boronic acid-containing drugs?

  • Molecular docking : Predict binding modes with targets like proteasomes or tubulin, validated by co-crystallization data (e.g., Bortezomib-20S proteasome complex) .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett constants) with inhibitory activity to prioritize synthetic targets .

How can trace impurities in boronic acid derivatives be detected and quantified for pharmaceutical use?

  • LC-MS/MS with MRM : Achieves LOQs <1 ppm for mutagenic impurities like carboxy phenyl boronic acid in drug substances (e.g., Lumacaftor) .
  • Derivatization-free protocols : Reduce sample prep time by leveraging native boronic acid reactivity under optimized ionization conditions .

What advancements exist in boronic acid-based hydrogels for biomedical applications?

  • Dynamic covalent networks : Cross-linking via boronate esters enables self-healing and glucose-responsive behavior (e.g., poly(3-acrylamidophenylboronic acid) hydrogels) .
  • Multi-stimuli responsiveness : pH and temperature modulate hydrogel rigidity, useful for drug delivery or wound dressings .

How are boronic acids utilized in fluorescent biosensors for microbial detection?

  • Glycolipid targeting : Boronic acid-functionalized carbon dots (B-CDs) bind Gram-positive bacteria via surface diols, enabling selective fluorescence quenching .
  • High-throughput screening : Rhodamine-boronic acid conjugates detect saccharides in HPLC post-column setups with nanomolar sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.